15(S)-HETE Ethanolamide

Cannabinoid Receptor Binding Endocannabinoid

15(S)-HETE Ethanolamide is a bioactive lipid derived from arachidonic acid, classified as an N-acylethanolamine and endocannabinoid analog. It functions primarily as a ligand for the CB1 cannabinoid receptor (Ki = 600 nM) and acts as an inhibitor of fatty acid amide hydrolase (FAAH).

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
Cat. No. B575130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-HETE Ethanolamide
Synonyms15(S)-HAEA
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
InChIInChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
InChIKeyXZQKRCUYLKDPEK-BPVVGZHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

15(S)-HETE Ethanolamide: A Dual-Action Endocannabinoid Analog for Inflammation and Lipid Signaling Research


15(S)-HETE Ethanolamide is a bioactive lipid derived from arachidonic acid, classified as an N-acylethanolamine and endocannabinoid analog. It functions primarily as a ligand for the CB1 cannabinoid receptor (Ki = 600 nM) and acts as an inhibitor of fatty acid amide hydrolase (FAAH) [1]. This compound represents a metabolically stable derivative of anandamide (AEA) and serves as a critical tool for investigating the intersection of eicosanoid and endocannabinoid signaling pathways [2].

Why Generic Cannabinoid Agonists Cannot Substitute for 15(S)-HETE Ethanolamide in Specialized Research


While many endocannabinoid analogs activate CB receptors, 15(S)-HETE Ethanolamide is distinct in its combined low-potency CB1 binding and FAAH inhibitory activity [1]. Its unique biogenesis via 15-lipoxygenase (15-LOX) oxidation of AEA ties it specifically to 15-LOX pathway activation, making it a unique disease-relevant marker [2]. Furthermore, its structural specificity (the 15(S)-hydroxyl group and ethanolamide head) dictates its unique metabolism and prevents its interchangeable use with non-hydroxylated ethanolamides like AEA or other HETE ethanolamides in studies of lipid mediator crosstalk [3].

Quantitative Differentiation of 15(S)-HETE Ethanolamide from Close Analogs


CB1 Receptor Binding Affinity Compared to Anandamide (AEA)

15(S)-HETE Ethanolamide is a significantly less potent CB1 receptor ligand than its non-hydroxylated parent, anandamide (AEA). This reduced affinity is a key differentiator for studies where full CB1 agonism is undesirable or for understanding the impact of 15-LOX metabolism on endocannabinoid signaling. The quantitative comparison is a standard metric provided by multiple reputable vendors [1].

Cannabinoid Receptor Binding Endocannabinoid

Endogenous Tissue Accumulation in a Glaucoma Disease Model

In an aged mouse model of glaucoma, endogenous levels of 15(S)-HETE Ethanolamide are significantly elevated in retinal tissue compared to young controls [1]. This disease-associated accumulation is a quantifiable, context-dependent difference that distinguishes it from other N-acylethanolamines (NAEs) which do not show the same pattern.

Glaucoma Neurodegeneration Lipidomics

FAAH Inhibition Capability vs. AEA

Unlike its parent molecule AEA, which is a substrate for FAAH, 15(S)-HETE Ethanolamide is reported to inhibit this key degradative enzyme. While a direct IC50 is not universally reported, the qualitative difference in function is a critical distinction. The compound acts as a dual-function molecule (weak CB1 agonist/FAAH inhibitor), whereas AEA is solely an agonist substrate [1].

Enzyme Inhibition FAAH Metabolism

Metabolic Origin: A Specific Product of the 15-Lipoxygenase Pathway

15(S)-HETE Ethanolamide is not a primary endocannabinoid but a downstream metabolite specifically generated by the action of 15-lipoxygenase (15-LOX) on anandamide [1]. Its presence in a biological system is a direct readout of 15-LOX pathway activity on the endocannabinoid pool, a function that parent compounds like AEA or 2-AG cannot fulfill.

Lipid Metabolism 15-LOX Biomarker

Optimal Use Cases for 15(S)-HETE Ethanolamide Based on Empirical Evidence


Investigating Cannabinoid Receptor Partial Agonism and Attenuated Signaling

In studies where full CB1 receptor agonism (e.g., by AEA) leads to confounding downstream effects or toxicity, 15(S)-HETE Ethanolamide can be employed as a lower-potency alternative ligand. Its Ki of 600 nM at CB1 allows for the exploration of partial or graded receptor activation [1]. This is particularly useful in assays where an ~6.7-fold reduction in affinity relative to AEA is desirable to modulate signal strength [2].

Studying the 15-Lipoxygenase (15-LOX) Pathway and Endocannabinoid Oxidation

As a direct enzymatic product of 15-LOX acting on AEA, 15(S)-HETE Ethanolamide is the definitive analytical standard and reagent for quantifying and understanding this specific metabolic branch [1]. It should be prioritized for studies involving lipidomic profiling of 15-LOX activity, the interplay between eicosanoid and endocannabinoid systems, or the development of 15-LOX pathway inhibitors [2].

Biomarker Discovery and Validation in Ocular and Neurodegenerative Disease Models

Evidence of a 1.6-fold significant increase in retinal 15(S)-HETE Ethanolamide in an aged glaucoma model [1] directly supports its use as a disease-relevant biomarker in preclinical research. It is the compound of choice for validating lipidomic findings in ocular and neurodegenerative disease models, serving as a quantifiable target in mass spectrometry assays for studying disease progression and therapeutic intervention.

Dual Modulation of Endocannabinoid Tone via FAAH Inhibition and Weak CB1 Engagement

For experiments requiring the simultaneous elevation of endogenous endocannabinoid levels (via FAAH inhibition) and a muted direct CB1 response, 15(S)-HETE Ethanolamide is the appropriate tool [1]. This dual mechanism is distinct from both selective FAAH inhibitors (e.g., URB597) and potent CB1 agonists (e.g., AEA), offering a unique pharmacological profile for probing the endocannabinoid system in complex cellular or tissue models.

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